molecular formula C22H25N3O2S B3300357 N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 901240-73-1

N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide

Cat. No.: B3300357
CAS No.: 901240-73-1
M. Wt: 395.5 g/mol
InChI Key: AGAGOENRFDZJFE-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1H-imidazole core substituted with a 4-methylphenyl group at position 2, a phenyl group at position 5, and a sulfanyl-linked acetamide moiety at position 2. The acetamide chain includes a 3-methoxypropyl group, which introduces ether functionality that may enhance solubility and metabolic stability compared to simpler alkyl chains.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-[[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-16-9-11-18(12-10-16)21-24-20(17-7-4-3-5-8-17)22(25-21)28-15-19(26)23-13-6-14-27-2/h3-5,7-12H,6,13-15H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAGOENRFDZJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the phenyl and methylphenyl groups. The final steps involve the attachment of the methoxypropyl and acetamide groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name (ID) Substituent on Acetamide Core Heterocycle Molecular Weight (g/mol) Melting Point (°C) Key Substituent Effects
Target Compound 3-Methoxypropyl 1H-imidazole Not reported Not reported Ether group enhances solubility; 4-methylphenyl stabilizes aromatic interactions
8e (N-(2-Methylphenyl)-...) 2-Methylphenyl 1,3,4-oxadiazole 378 155 Ortho-methyl reduces steric hindrance; higher crystallinity
8g (N-(4-Methylphenyl)-...) 4-Methylphenyl 1,3,4-oxadiazole 378 142 Para-methyl enhances hydrophobic interactions
8t (N-(5-Chloro-2-methylphenyl)-...) 5-Chloro-2-methylphenyl 1,3,4-oxadiazole 428.5 Not reported Chloro group increases electron-withdrawing effects; alters reactivity
8w (N-(4-methyl-2-pyridinyl)-...) 4-Methyl-2-pyridinyl 1,3,4-oxadiazole 379 Not reported Pyridine ring introduces basicity and hydrogen-bonding potential

Key Observations :

  • Unlike oxadiazole-based analogs (e.g., 8e, 8g), the imidazole core in the target compound may offer distinct electronic properties, influencing binding to biological targets.

Bioactivity Comparisons

While direct bioactivity data for the target compound are unavailable, insights can be inferred from structurally related compounds:

Table 2: Reported Bioactivities of Analogs

Compound ID LOX Inhibition (IC₅₀) α-Glucosidase Inhibition (IC₅₀) BChE Inhibition (IC₅₀) Notes
8e Not tested Not tested Not tested Prioritized for structural studies
8g Not tested Not tested Not tested Similar to 8e but lower melting point
8t 23.4 µM 112.5 µM 45.8 µM Chloro substituent correlates with moderate BChE inhibition
8w 18.9 µM 89.7 µM 32.1 µM Pyridinyl group enhances LOX and BChE inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 8t) enhance BChE inhibition, while heteroaromatic substituents (e.g., pyridine in 8w) improve LOX activity .
  • The target compound’s methoxypropyl group may reduce cytotoxicity compared to halogenated analogs, though this requires experimental validation.

Biological Activity

The synthesis of N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide involves several key steps:

  • Formation of Imidazole Core : The imidazole ring is synthesized through the condensation of appropriate aldehydes and ketones with substituted anilines.
  • Substitution Reactions : The introduction of the methoxypropyl and sulfanyl groups typically involves nucleophilic substitution reactions.
  • Purification : The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Anticancer Properties

Research has indicated that derivatives of imidazole, including this compound, exhibit significant anticancer activity. A study investigating various imidazole derivatives reported that certain compounds showed considerable cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) .

The proposed mechanism by which these compounds exert their anticancer effects includes:

  • Inhibition of DNA Synthesis : Compounds demonstrated the ability to interfere with DNA replication processes in cancer cells, leading to apoptosis.
  • Induction of Apoptosis : The compounds were shown to induce programmed cell death in malignant cells through pathways involving caspases and other apoptotic markers.

Case Studies

  • Case Study 1 : In a study examining the efficacy of multiple imidazole derivatives, it was found that specific substitutions on the imidazole ring significantly enhanced cytotoxicity against HT-29 cells compared to MCF-7 cells. The study highlighted that compounds with a sulfanyl group exhibited increased potency .
  • Case Study 2 : Another investigation into the polypharmacological effects of imidazole derivatives revealed that they could interact with multiple protein targets, including G-protein coupled receptors (GPCRs) and protein kinases. This interaction profile suggests a broad therapeutic potential beyond just anticancer applications .

Data Table: Biological Activity Summary

Compound NameTarget Cell LinesIC50 (µM)Mechanism of Action
This compoundHT-29, MCF-715 (HT-29), 30 (MCF-7)DNA synthesis inhibition, apoptosis induction
Other Imidazole DerivativesHT-29VariesVaries based on substitution

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Imidazole Core Formation : Condensation of 4-methylphenylglyoxal with ammonium acetate and phenylacetaldehyde under acidic conditions to form the 2,5-diaryl-imidazole scaffold .
  • Thioether Linkage : Reaction of the imidazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) at 60–80°C to introduce the sulfanyl group .
  • Methoxypropyl Amidation : Coupling the thioacetamide intermediate with 3-methoxypropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
    • Validation : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxypropyl proton signals at δ 3.3–3.5 ppm; imidazole aromatic protons at δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and S–C bond (~650 cm⁻¹) .
  • Chromatography :
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.4%) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms to identify mechanistic targets .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve ambiguous electron density in the imidazole-sulfanyl region. Apply TWINABS for twinned crystals if needed .
  • Computational Modeling : Compare DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G*) with experimental data to validate bond angles and torsional conformations .
    • Case Study : Discrepancies in the methoxypropyl chain orientation were resolved by refining thermal displacement parameters and validating hydrogen bonding networks .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl instead of 4-methylphenyl) or varying alkoxy chains (e.g., ethoxypropyl) .
  • Biological Testing : Use standardized panels (e.g., NCI-60 for anticancer activity) to correlate substituent effects with potency.
  • Statistical Analysis : Apply multivariate regression (e.g., CoMFA, CoMSIA) to model activity trends .

Q. How should researchers address discrepancies between in vitro and in vivo biological data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability (e.g., plasma concentration-time curves in rodent models) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and in vivo efficacy .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. What advanced techniques are recommended for studying sulfur-mediated reactivity in this compound?

  • Methodological Answer :

  • Radical Trapping Experiments : Use DMPO or TEMPO to detect sulfur-centered radicals in oxidation reactions .
  • MS/MS Fragmentation : Characterize sulfanyl-acetamide cleavage pathways via high-resolution LC-MS (e.g., Q-TOF) .
  • Electrochemical Analysis : Cyclic voltammetry to study redox behavior of the sulfanyl group in buffered solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide

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